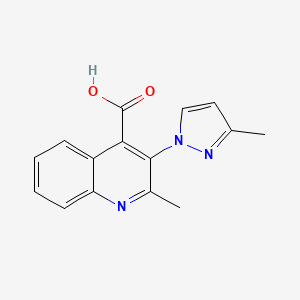

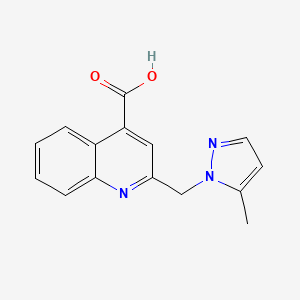

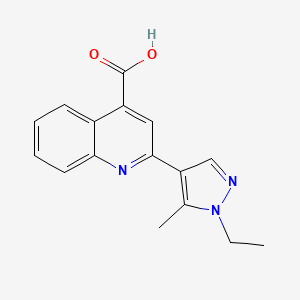

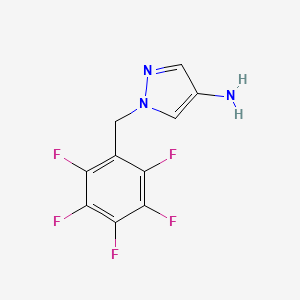

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid

Descripción general

Descripción

“2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is a compound that belongs to the class of pyrazole-bearing compounds . Pyrazoles are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Pyrazole-bearing compounds, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Quinoline and its derivatives, such as quinoxalines and quinazolines, are significant in medicinal chemistry due to their broad spectrum of biological activities. They are involved in the synthesis of novel bioactive compounds, serving as key scaffolds in drug development. These heterocyclic compounds have been explored for antitumor, antimicrobial, and various chronic disease treatments due to their stability and the ability to introduce various bioactive moieties to their nucleus (Pereira et al., 2015; Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives also show significant effectiveness as anticorrosive materials. They form highly stable chelating complexes with surface metallic atoms, protecting against metallic corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial for material longevity and safety (Verma et al., 2020).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great interest for the creation of novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The unique properties of these heterocyclic compounds contribute to advancements in OLED technology and other optoelectronic applications (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied for their pharmacological effects . These compounds have shown efficacy against various diseases, suggesting that they interact with multiple cellular targets .

Mode of Action

It’s known that pyrazole-containing compounds can interact with various cellular targets, leading to changes in cellular functions . For instance, some pyrazole derivatives have shown potent antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .

Biochemical Pathways

Related compounds have been found to interfere with the folate pathway in leishmania species, leading to potent antileishmanial activity .

Pharmacokinetics

It’s known that the solubility, lipophilicity, and molecular size of a compound can significantly influence its pharmacokinetic properties .

Result of Action

Related compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . By inhibiting this enzyme, this compound can interfere with the proliferation of cancer cells. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways . It can also affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In non-cancerous cells, the effects of this compound may be less pronounced, but it can still influence cell signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II, which prevents the unwinding of DNA necessary for replication and repair . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, altering their activity and leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes . These changes can influence the overall impact of the compound on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, potentially causing oxidative stress and cellular damage . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transport proteins . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments within the cell, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes . In the mitochondria, it can affect cellular respiration and energy production, leading to changes in cellular metabolism .

Propiedades

IUPAC Name |

2-methyl-3-(3-methylpyrazol-1-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-7-8-18(17-9)14-10(2)16-12-6-4-3-5-11(12)13(14)15(19)20/h3-8H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCQCYEPLKWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C3=CC=CC=C3N=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3175174.png)

![1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175185.png)

![Methyl 2-{[(3-chloro-4-methoxyphenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B3175202.png)

![N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3175210.png)

![Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3175224.png)

![methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B3175243.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)

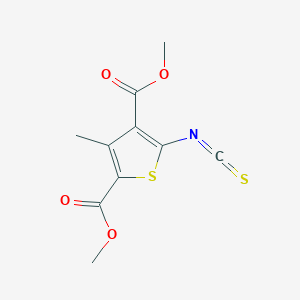

![Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B3175285.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)